molecular formula C18H23N5O3S B2422007 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide CAS No. 1021221-19-1

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide

Cat. No.: B2422007
CAS No.: 1021221-19-1
M. Wt: 389.47
InChI Key: SYGIUHSEBJZUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyridine moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound is designed to inhibit the growth of this bacterium, thereby combating the disease.

Mode of Action

It is known that the compound interacts with the bacterium to inhibit its growth The specific interaction between the compound and its target is likely complex and involves multiple steps

Biochemical Pathways

The compound is thought to affect the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth

Pharmacokinetics

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 mM . This suggests that the compound is able to reach the bacterium in sufficient concentrations to exert its effects.

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the number of bacteria, thereby helping to control the spread of tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with isonicotinic acid or its derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases like tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
  • N-phenylpyrazine-2-carboxamides

Uniqueness

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18(16-5-9-19-10-6-16)21-8-3-15-27(25,26)23-13-11-22(12-14-23)17-4-1-2-7-20-17/h1-2,4-7,9-10H,3,8,11-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGIUHSEBJZUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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